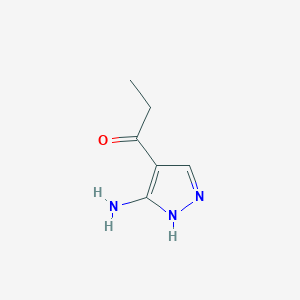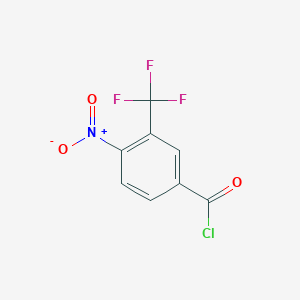
Benzoyl chloride, 4-nitro-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF3NO3 and a molecular weight of 253.56 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitro-3-(trifluoromethyl)benzoyl chloride can be synthesized through the chlorination of 4-nitro-3-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise. The reaction mixture is then heated to facilitate the formation of the benzoyl chloride derivative.
Industrial Production Methods: Industrial production of 4-nitro-3-(trifluoromethyl)benzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitro-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Hydrogen gas (H2), metal hydrides
Oxidizing Agents: Various oxidizing agents depending on the desired product
Major Products Formed:
Amides, Esters, Thioesters: Formed through substitution reactions with nucleophiles
Amino Derivatives: Formed through reduction of the nitro group
Wissenschaftliche Forschungsanwendungen
4-Nitro-3-(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The nitro group and trifluoromethyl group influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
4-Nitrobenzoyl chloride: Similar structure but lacks the trifluoromethyl group.
3-Nitro-4-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a chloride group.
4-Methyl-3-nitrobenzoyl chloride: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness: 4-Nitro-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and electron-withdrawing capability, making it a valuable intermediate in various chemical reactions .
Eigenschaften
Molekularformel |
C8H3ClF3NO3 |
|---|---|
Molekulargewicht |
253.56 g/mol |
IUPAC-Name |
4-nitro-3-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-2-6(13(15)16)5(3-4)8(10,11)12/h1-3H |
InChI-Schlüssel |
XUQSJNOXRCTFKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


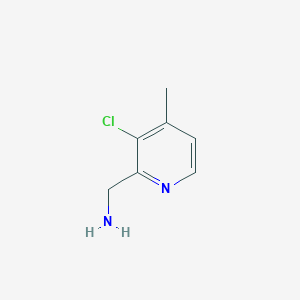



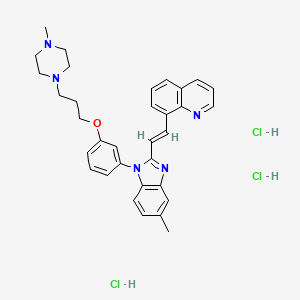
![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
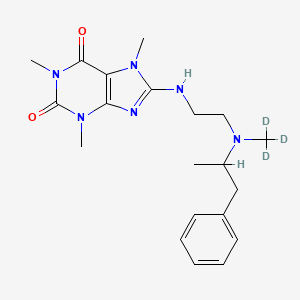
![(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol](/img/structure/B15145625.png)
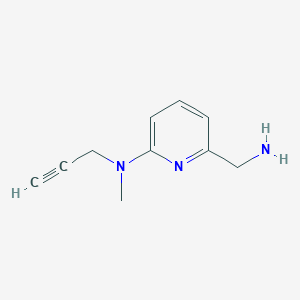

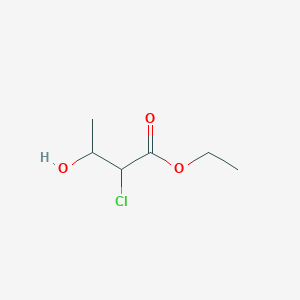
![N-[(3-Ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B15145654.png)
![N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-6-amino-1-[4-(hydroxymethyl)anilino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B15145667.png)
